molecular formula C12H17F2N B13216610 1-(2,5-Difluorophenyl)hexan-1-amine

1-(2,5-Difluorophenyl)hexan-1-amine

Cat. No.: B13216610
M. Wt: 213.27 g/mol
InChI Key: NMSYRTHLBRBEBQ-UHFFFAOYSA-N
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Description

Structural Rationale and Synthetic Interest in Alkyl-aryl Amines with Difluorophenyl Moieties

Alkyl-aryl amines are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The introduction of a difluorophenyl group, as seen in 1-(2,5-Difluorophenyl)hexan-1-amine, combines the pharmacologically significant amine functional group with the unique properties of a difluorinated aromatic ring. The positions of the fluorine atoms on the phenyl ring are critical, as they create a specific electronic environment that can influence intermolecular interactions and metabolic pathways. The synthesis of such molecules presents a challenge to chemists, requiring regioselective fluorination and the formation of the carbon-nitrogen bond, often through methods like reductive amination or nucleophilic substitution. orgosolver.comlibretexts.org The development of efficient and stereoselective synthetic routes to these compounds is an active area of research.

Overview of Research Paradigms Relevant to Hexan-1-amine Derivatives in Organic Chemistry

Hexan-1-amine and its derivatives are versatile building blocks in organic synthesis. solubilityofthings.comwikipedia.org They serve as precursors for the synthesis of surfactants, corrosion inhibitors, and, notably, pharmaceutical agents. wikipedia.org Research into hexan-1-amine derivatives often focuses on their applications as intermediates in the construction of more complex molecular architectures. solubilityofthings.com The lipophilic hexyl chain can influence the solubility and membrane permeability of the final compound, while the primary amine group provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and the formation of imines and amides. orgosolver.com

Defined Research Gaps and Objectives for Scholarly Investigations of this compound

Despite the general interest in fluorinated compounds and alkyl-aryl amines, specific research on this compound is not extensively documented in publicly available literature. This presents a clear research gap and an opportunity for scholarly investigation. Key objectives for future research would include:

Development of Novel Synthetic Methodologies: Devising efficient, stereoselective, and scalable synthetic routes to this compound and its enantiomers.

Comprehensive Physicochemical Characterization: Thoroughly determining its physical and chemical properties, including pKa, lipophilicity (LogP), and conformational analysis.

Exploration of Biological Activity: Screening the compound and its derivatives for potential pharmacological activity across various biological targets. This could involve investigating its role as an enzyme inhibitor or a receptor ligand.

Material Science Applications: Investigating the potential of incorporating this molecule into advanced materials, leveraging the properties conferred by the difluorophenyl group.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Note
1-(2,5-Difluorophenyl)-2-fluoroethan-1-amineC8H8F3N175.15A related fluorinated phenethylamine (B48288) derivative.
2-Amino-1-(2,6-difluorophenyl)ethan-1-oneC8H7F2NO171.14A fluorinated aromatic ketone with an amino substituent.
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochlorideNot specifiedNot specifiedA chiral salt of a related difluorophenyl ethanamine. biosynth.com
1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amineNot specifiedNot specifiedA trifluoro-substituted derivative. bldpharm.com
(1S)-1-(2,5-dibromophenyl)ethan-1-amineC8H9Br2N278.97A dibromo-analogue. nih.gov
Hexan-1-amineC6H15N101.193The non-fluorinated parent amine. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

1-(2,5-difluorophenyl)hexan-1-amine

InChI

InChI=1S/C12H17F2N/c1-2-3-4-5-12(15)10-8-9(13)6-7-11(10)14/h6-8,12H,2-5,15H2,1H3

InChI Key

NMSYRTHLBRBEBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 2,5 Difluorophenyl Hexan 1 Amine

Development of Convergent and Linear Synthetic Routes

Based on the retrosynthetic analysis, several synthetic strategies can be devised. These routes can be broadly categorized into protocols involving reductive amination, nucleophilic substitution, and multicomponent reactions.

Reductive Amination Protocols for Aryl Ketone Precursors

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org The process typically occurs in a single pot and involves two key steps:

Imine Formation: The ketone precursor, 2',5'-difluorohexanophenone, reacts with ammonia (B1221849) under mildly acidic conditions. This reaction forms a hemiaminal intermediate, which then dehydrates to form the corresponding imine. youtube.com

Reduction: The imine intermediate is subsequently reduced to form the target amine, 1-(2,5-difluorophenyl)hexan-1-amine.

A critical aspect of one-pot reductive amination is the choice of reducing agent. The agent must be capable of reducing the imine C=N bond without significantly reducing the starting ketone's C=O bond. masterorganicchemistry.com Several specialized hydride reagents are well-suited for this purpose.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Key Characteristics Citations
Sodium Cyanoborohydride NaBH₃CN Mild reducing agent; effective at reducing imines at slightly acidic pH where imine formation is favorable. Less reactive towards ketones and aldehydes. masterorganicchemistry.com masterorganicchemistry.com
Sodium Triacetoxyborohydride (B8407120) NaBH(OAc)₃ Mild and non-toxic alternative to NaBH₃CN. Particularly effective for reductive aminations and does not require acidic conditions, tolerating a wide range of functional groups. masterorganicchemistry.comorganic-chemistry.org masterorganicchemistry.comorganic-chemistry.org

This method is generally efficient and provides a direct route from the ketone to the desired amine. nih.gov

Nucleophilic Substitution Approaches for Amine Introduction

An alternative pathway to the target amine involves nucleophilic substitution. In this approach, a precursor molecule containing a suitable leaving group at the benzylic position is treated with a nitrogen nucleophile. A plausible precursor would be 1-halo-1-(2,5-difluorophenyl)hexane (e.g., where the halo group is bromo or chloro).

The reaction proceeds via an Sₙ2 or Sₙ1 mechanism, where ammonia or another nitrogen source attacks the electrophilic carbon, displacing the halide. docbrown.info

However, this method has a significant drawback: polyalkylation . The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts as byproducts. savemyexams.comlibretexts.orglibretexts.org Using a large excess of ammonia can favor the formation of the primary amine but rarely eliminates the formation of side products completely. savemyexams.com

A more controlled variation is the Gabriel Synthesis , which avoids over-alkylation and produces primary amines exclusively. This method involves:

Using potassium phthalimide (B116566) as the nitrogen nucleophile to attack the alkyl halide.

The resulting N-alkyl phthalimide is then cleaved, typically via hydrolysis with a strong base or with hydrazine, to release the pure primary amine. libretexts.org

Multicomponent Reaction Strategies for Amine Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgnih.gov These reactions are highly efficient and atom-economical.

While a specific, optimized MCR for this compound is not prominently documented, a conceptual approach could be designed based on known MCRs like the Strecker or Mannich reactions. nih.gov For example, a reaction could potentially be devised that combines:

An aldehyde (e.g., 2,5-difluorobenzaldehyde).

An organometallic reagent to provide the pentyl chain (e.g., pentylmagnesium bromide).

An amine source (e.g., ammonia).

A cyanide source for a Strecker-type pathway. nih.gov

Such strategies offer a convergent and rapid way to build molecular complexity, though they often require significant optimization for specific targets. rsc.orgrsc.org

Stereoselective Synthesis Considerations for Chiral Analogues

The carbon atom bonded to the nitrogen and the phenyl ring in this compound is a chiral center . Therefore, the compound exists as a pair of enantiomers ((R) and (S) forms). In pharmaceutical and materials science, it is often necessary to synthesize a single enantiomer. nih.govacs.org This requires the use of stereoselective synthesis methods.

Chiral Catalyst and Auxiliary Mediated Approaches

The most common methods for achieving enantioselectivity in amine synthesis rely on either chiral catalysts or chiral auxiliaries. acs.org

Asymmetric Catalysis: This approach involves the asymmetric hydrogenation of the imine intermediate formed during reductive amination. A prochiral imine is reduced using a standard hydrogen source (like H₂) in the presence of a small amount of a chiral transition metal catalyst. nih.govacs.org These catalysts are typically complexes of metals like Iridium (Ir), Rhodium (Rh), or Ruthenium (Ru) with chiral ligands, often chiral phosphines. nih.govacs.org The chiral environment of the catalyst directs the hydrogenation to occur preferentially on one face of the imine, leading to an excess of one enantiomer of the amine product. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.comsigmaaldrich.com For the synthesis of a chiral amine, the strategy would be:

React the precursor ketone (2',5'-difluorohexanophenone) with a chiral amine auxiliary (e.g., (R)- or (S)-α-methylbenzylamine) to form a chiral imine.

The reduction of this chiral imine is now diastereoselective because the existing stereocenter of the auxiliary directs the hydride attack to one face of the C=N bond. thieme-connect.com

After reduction, the chiral auxiliary is cleaved from the newly formed amine, yielding the desired enantiomerically enriched target amine. thieme-connect.com

Table 2: Common Compound Names

Compound Name
This compound
2',5'-Difluorohexanophenone
Ammonia
Sodium Cyanoborohydride
Sodium Triacetoxyborohydride
1-Halo-1-(2,5-difluorophenyl)hexane
Potassium Phthalimide
Hydrazine
2,5-Difluorobenzaldehyde
Pentylmagnesium Bromide
(R)-α-Methylbenzylamine

Diastereoselective and Enantioselective Methodologies

The creation of the single chiral center in this compound can be achieved through several state-of-the-art asymmetric methods. These include the use of chiral auxiliaries, which create a diastereomeric intermediate that directs the stereochemical outcome, and enantioselective catalysis, where a chiral catalyst directly produces the desired enantiomer.

A well-established diastereoselective approach involves the condensation of the precursor ketone, 1-(2,5-difluorophenyl)hexan-1-one, with a chiral auxiliary like (R)- or (S)-tert-butanesulfinamide. youtube.com The resulting N-sulfinyl imine intermediate can then be reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face, thus controlling the stereochemistry of the newly formed amine center. chemrxiv.org Another strategy involves the addition of organometallic reagents (e.g., Grignard reagents) to chiral N-sulfinyl imines, which proceeds via a six-membered chair-like transition state to achieve high diastereoselectivity. youtube.comchemrxiv.org

Enantioselective catalysis offers a more atom-economical route, avoiding the need to install and remove an auxiliary. Key enantioselective methods include:

Asymmetric Reductive Amination (ARA): This is the most direct method, where the ketone is reacted with an amine source in the presence of a chiral catalyst and a reducing agent. acs.orgacs.org For producing a primary amine like this compound, ammonia or an ammonia surrogate is used. acs.orgresearchgate.net Transition metal catalysts, particularly those based on Iridium (Ir) and Ruthenium (Ru), paired with chiral phosphine (B1218219) ligands, are highly effective. researchgate.netrsc.orgthieme-connect.com

Asymmetric Hydrogenation (AH) of Imines: This two-step, one-pot process involves the initial formation of an imine from the ketone, followed by asymmetric hydrogenation with a chiral catalyst. This approach is often used to circumvent challenges associated with the direct use of ammonia in DARA. sigmaaldrich.com

Biocatalysis: Engineered enzymes offer exceptional selectivity under mild, environmentally friendly conditions. hims-biocat.eumdpi.com Amine dehydrogenases (AmDHs) can directly convert ketones into chiral primary amines using ammonia as the nitrogen source and a cofactor like NAD(P)H, which is recycled in situ. nih.govnih.govnih.govnih.govdigitellinc.comresearchgate.net Transaminases (ATAs) can also be used, transferring an amino group from a donor molecule to the ketone. rsc.orgmdpi.com

Optimization of Reaction Conditions: Catalysis, Solvents, and Temperature Control

The success of any synthetic strategy hinges on the careful optimization of reaction parameters to maximize yield, selectivity, and efficiency while minimizing costs and environmental impact. uva.nlaiche.org

The choice of catalyst is paramount in asymmetric synthesis. For the reductive amination of aryl ketones, both ruthenium and iridium-based complexes have proven highly effective, though their performance is intrinsically linked to the chiral ligand employed.

Ruthenium Catalysts: Ruthenium complexes with chiral diphosphine ligands like (S)-BINAP or (S)-dtbm-Segphos are widely used. acs.orgresearchgate.net For the direct asymmetric reductive amination (DARA) of simple aryl alkyl ketones, a Ru-dtbm-Segphos system in the presence of NH₃, NH₄Cl, and H₂ can provide high enantiomeric excess (>93% ee). acs.orgacs.org The addition of Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can be crucial for imine formation and can significantly improve yields, though it may slightly alter enantioselectivity. google.com

Iridium Catalysts: Iridium complexes, often paired with monodentate phosphoramidite (B1245037) ligands or Josiphos-type binaphane ligands, are highly active for the DARA of aromatic ketones. researchgate.netrsc.orgthieme-connect.com These systems can achieve excellent enantioselectivity (up to 99% ee) and high turnover numbers (TONs), making them suitable for large-scale production. researchgate.netrsc.org For instance, an iridium complex with a monodentate phosphoramidite ligand has shown superb reactivity and selectivity in the synthesis of β-arylamines. researchgate.net The presence of additives like iodine can also be essential for the Ir-f-Binaphane system to achieve high activity. google.com

Biocatalysts: Enzyme-based systems provide a powerful alternative. Engineered amine dehydrogenases (AmDHs) have been developed that show high activity and specificity towards alkyl aryl ketones, even those with bulky alkyl chains like the hexyl group in the target precursor. nih.govdigitellinc.comresearchgate.net These biocatalytic reactions typically run in aqueous buffers at or near ambient temperature and pressure, offering a green and safe process. hims-biocat.eunih.gov

Table 1: Comparison of Catalyst Systems for Asymmetric Reductive Amination of Analogous Aryl Ketones
Catalyst SystemLigandSubstrate TypeYieldee (%)Reference
[RuCl(p-cymene){(S)-BINAP}]Cl(S)-BINAPAryl Methyl Ketone~96%72 acs.org
Ru-dtbm-Segphos / NH₄Cl(S)-dtbm-SegphosAryl Methyl Ketone>90%>93 acs.orgacs.org
[Ir(cod)Cl]₂ / PhosphoramiditeMonodentate Phosphoramidite (L1)Aliphatic Ketones91%99 thieme-connect.com
Ir-f-Binaphane / Ti(OiPr)₄ / I₂f-BinaphaneAryl Ketones>99%94 google.com
Amine Dehydrogenase (AmDH)Ja-AmDH-M3₃ MutantAlkyl (Hetero)Aryl Ketones>99%>99 nih.govdigitellinc.comresearchgate.net

Solvent selection plays a critical role in reaction optimization, influencing catalyst solubility, stability, and activity, as well as the stereochemical outcome. researchgate.netmdpi.com In asymmetric hydrogenation, polar protic solvents like methanol (B129727) or ethanol (B145695) are often favored. acs.org However, switching to a less polar, aprotic solvent like tetrahydrofuran (B95107) (THF) can sometimes enhance catalyst lifetime by minimizing interference with catalyst anchoring, especially for immobilized catalysts. acs.org

Green chemistry principles advocate for the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxic and non-flammable nature. liv.ac.uk

Aqueous-Phase Catalysis: Asymmetric transfer hydrogenation (ATH) in neat water using formate (B1220265) salts as the hydrogen source has proven highly effective, offering fast reaction rates and high enantioselectivity without the need for organic solvents. liv.ac.uk

Biocatalysis in Aqueous Media: Biocatalytic methods using enzymes like AmDHs or transaminases are typically performed in aqueous buffer systems, representing a significant green advantage. hims-biocat.eunih.govmdpi.com The use of ammonium formate as the buffer can be particularly atom-economical, as it serves as both the nitrogen source and the source of reducing equivalents (via a formate dehydrogenase for cofactor recycling), with inorganic carbonate as the sole byproduct. nih.gov

Non-Conventional Media: To overcome solubility issues of non-polar substrates (like aryl ketones) in water, non-conventional media such as deep eutectic solvents or micellar catalysis can be employed. nih.gov These approaches can stabilize enzymes and improve substrate availability, enhancing reaction efficiency. nih.gov

Transitioning a synthetic route from a laboratory scale to efficient industrial production presents numerous challenges. researchgate.netacs.org Key considerations for the synthesis of this compound include catalyst efficiency, process robustness, and safety.

Direct asymmetric reductive amination (DARA) is an attractive route for industrial applications because it is highly atom-economical, often with water as the only stoichiometric byproduct. acs.org However, scaling up DARA requires careful control of reaction parameters to manage side reactions and ensure consistent product quality. aiche.org For instance, high pressures and temperatures may be needed, and the catalyst can be sensitive to poisoning by the product amine or water. acs.orgaiche.org

Key scale-up strategies include:

Catalyst Loading Optimization: Minimizing the amount of expensive transition-metal catalyst is crucial for cost-effectiveness. This involves optimizing the substrate-to-catalyst ratio (S/C) without compromising reaction time or selectivity. For some processes, S/C ratios as high as 20,000 have been achieved. thieme-connect.com

Process Intensification with Continuous Flow: Continuous flow reactors offer significant advantages over traditional batch processing for large-scale synthesis. rsc.orgacs.orgvapourtec.com They provide superior heat and mass transfer, allow for safer handling of hazardous reagents like high-pressure hydrogen gas, and can improve catalyst productivity. acs.org Immobilizing the catalyst on a solid support for use in a packed-bed reactor enables straightforward product separation and catalyst recycling, further enhancing process efficiency. acs.org

Biocatalytic Process Development: For biocatalytic routes, scale-up involves optimizing factors like enzyme stability, substrate concentration, and cofactor recycling. nih.govmanchester.ac.uk Moving from a batch to a fed-batch process, where substrates are added incrementally, can overcome issues of substrate or product inhibition and significantly increase the total turnover number (TON) and volumetric productivity of the enzyme. manchester.ac.uk

Table 2: Scale-Up and Process Chemistry Considerations
ParameterChallengeMitigation StrategyReference
Catalyst LoadingHigh cost of noble metal catalysts (Ru, Ir) and chiral ligands.Optimize S/C ratio; use highly active catalysts (e.g., Ir-phosphoramidites); employ biocatalysis. researchgate.netthieme-connect.com
Reaction ConditionsUse of high-pressure H₂ gas; potential for runaway reactions.Use transfer hydrogenation (e.g., with formate); implement continuous flow reactors for better temperature and pressure control. acs.orgliv.ac.uk
ProductivityLow substrate concentration due to solubility or inhibition.Use fed-batch processing for biocatalysis; use of solvents with high substrate solubility (e.g., THF); continuous flow processing. acs.orgmanchester.ac.uk
Downstream ProcessingSeparation of catalyst and product; purification of the final amine.Immobilize catalyst on a solid support for easy removal; use of biocatalysts which simplifies workup. rsc.orgacs.org
Green ChemistryUse of hazardous solvents and reagents.Employ aqueous-phase catalysis; use biocatalysts in buffer; use of non-conventional green media. hims-biocat.euliv.ac.uknih.gov

Reaction Mechanisms and Reactivity Studies of 1 2,5 Difluorophenyl Hexan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in 1-(2,5-Difluorophenyl)hexan-1-amine confers nucleophilic character to the molecule. This allows it to readily participate in reactions with a variety of electrophilic species.

The primary amine of this compound is expected to react with acylating and alkylating agents in a manner typical for primary amines.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the amine will undergo nucleophilic acyl substitution to form the corresponding amide. The reaction proceeds through the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Alkylation: Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. The reaction follows an SN2 pathway where the amine acts as the nucleophile. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for the synthesis of secondary and tertiary amines.

Reaction TypeReagent ExampleExpected Product
AcylationAcetyl chlorideN-(1-(2,5-difluorophenyl)hexyl)acetamide
AcylationAcetic anhydride (B1165640)N-(1-(2,5-difluorophenyl)hexyl)acetamide
AlkylationMethyl iodide1-(2,5-Difluorophenyl)-N-methylhexan-1-amine

This table illustrates expected products from the reaction of this compound with common acylating and alkylating agents.

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglatech.edu This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. wikipedia.org Subsequent dehydration of the carbinolamine, driven by the removal of water, yields the C=N double bond of the imine. wikipedia.org The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. wikipedia.org

The formation of imines is a crucial transformation in organic synthesis, as the imine functionality itself can undergo further reactions, such as reduction to a secondary amine or addition of nucleophiles. advanceseng.com

Carbonyl CompoundIntermediateFinal Product (Imine)
Aldehyde (R'-CHO)CarbinolamineN-(1-(2,5-difluorophenyl)hexyl)alkanimine
Ketone (R'-CO-R'')CarbinolamineN-(1-(2,5-difluorophenyl)hexyl)alkan-x-imine

This table outlines the expected products from the condensation reaction of this compound with aldehydes and ketones.

Electrophilic Aromatic Substitution on the Difluorophenyl Moiety

The difluorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the substituents present. chemistry.coachmasterorganicchemistry.com

The 1-aminohexyl substituent is an activating group and an ortho, para-director. Therefore, the regiochemical outcome of an EAS reaction on this compound will be determined by the combined directing effects of the two fluorine atoms and the alkylamine group. The positions on the aromatic ring (numbered C1 to C6, with C1 bearing the aminohexyl group) have varying electron densities. The most likely positions for electrophilic attack are those that are ortho or para to the activating aminohexyl group and not sterically hindered, while also considering the directing influence of the fluorine atoms. The positions ortho and para to the strongly activating aminohexyl group are C2, C4, and C6. However, C2 is already substituted with a fluorine atom. The fluorine at C5 will direct to its ortho positions (C4 and C6) and its para position (C2, already substituted). Therefore, the positions most activated for electrophilic substitution are C4 and C6.

Position on RingActivating/Deactivating InfluencesPredicted Reactivity
C3Meta to C1-substituent, ortho to C2-F, meta to C5-FDeactivated
C4Para to C1-substituent, meta to C2-F, ortho to C5-FActivated
C6Ortho to C1-substituent, para to C2-F, ortho to C5-FActivated (potential steric hindrance)

This table summarizes the electronic effects influencing the regioselectivity of electrophilic aromatic substitution on the difluorophenyl ring.

Oxidative and Reductive Transformation Pathways of the Compound

The amine functionality in this compound is susceptible to both oxidation and reduction, leading to a variety of potential products.

The primary amine group in this compound, being benzylic in nature, can be oxidized to form various products depending on the oxidant and reaction conditions.

Common oxidation products of primary amines include imines, oximes, and in some cases, nitriles or amides. acs.orgresearchgate.netrsc.org For instance, the use of a ferrocenium (B1229745) promoter with air as the oxidant has been shown to convert benzylic amines to imines. acs.org Another approach involves the use of hydrogen peroxide, which can oxidize secondary benzylic amines to nitrones. acs.org Catalytic systems employing molecular oxygen in the presence of catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) can efficiently transform primary amines into their corresponding oximes. nih.govacs.orgacs.org The key step in this latter process is proposed to be an electron transfer from the amine to DPPH, forming an α-aminoalkyl radical that reacts with oxygen. nih.govresearchgate.net

Oxidant/Catalyst SystemPotential ProductReference
Ferrocenium hexafluorophosphate (B91526) / AirImine acs.org
H₂O₂Nitrone (from secondary amine) acs.org
DPPH / WO₃/Al₂O₃ / O₂Oxime nih.govacs.org
Ru-based catalysts / AirAmide or Nitrile rsc.org

This table presents potential oxidation products of the amine group based on different reported methods for oxidizing benzylic or primary amines.

Reduction to Secondary and Tertiary Amine Analogues

The primary amine functionality of this compound serves as a versatile handle for the synthesis of more complex secondary and tertiary amine analogues. The principal methods for achieving this are reductive amination and direct N-alkylation.

Reductive amination is a powerful and widely used method for creating secondary and tertiary amines from primary amines. youtube.comstackexchange.com This process typically involves a two-step sequence within a single pot. First, the primary amine reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form an imine intermediate. youtube.comlibretexts.org In the second step, a reducing agent, added to the same reaction mixture, reduces the imine's carbon-nitrogen double bond to a single bond, yielding the N-alkylated amine. youtube.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). stackexchange.comyoutube.com Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly favored as they are mild enough not to reduce the starting aldehyde or ketone, targeting the iminium ion with high selectivity. youtube.com The choice of the carbonyl compound directly determines the alkyl group added to the nitrogen atom. For instance, reacting this compound with formaldehyde (B43269) would yield the N-methyl analogue, while reaction with acetaldehyde (B116499) would produce the N-ethyl analogue. To produce a tertiary amine via this method, a secondary amine product would be subjected to another reductive amination cycle. youtube.com

Direct N-alkylation offers an alternative route, often employing alkyl halides. However, this method can be prone to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, which can complicate purification. stackexchange.com

The table below illustrates the expected products from the reductive amination of this compound with various carbonyl compounds.

Starting AmineCarbonyl ReagentReducing AgentExpected Major ProductProduct Class
This compoundFormaldehydeNaBH₃CNN-Methyl-1-(2,5-difluorophenyl)hexan-1-amineSecondary Amine
This compoundAcetaldehydeNaBH₃CNN-Ethyl-1-(2,5-difluorophenyl)hexan-1-amineSecondary Amine
This compoundAcetoneNaBH₃CNN-Isopropyl-1-(2,5-difluorophenyl)hexan-1-amineSecondary Amine
N-Methyl-1-(2,5-difluorophenyl)hexan-1-amineFormaldehydeNaBH₃CNN,N-Dimethyl-1-(2,5-difluorophenyl)hexan-1-amineTertiary Amine

Stability and Degradation Mechanisms under Controlled Environmental Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a chemical compound by subjecting it to environmental stresses more severe than standard storage conditions. q1scientific.com While specific degradation studies on this compound are not extensively documented in the reviewed literature, its degradation pathways can be predicted based on its structure and the known behavior of similar fluorinated phenylalkylamines. The strength of the carbon-fluorine bond generally imparts significant stability to fluorinated compounds. nih.gov

A typical forced degradation study would expose the compound to thermal, photolytic, hydrolytic (acidic and basic), and oxidative stress to identify potential degradation products and pathways. q1scientific.com

Oxidative Degradation: The primary amine is susceptible to oxidation, which could lead to the formation of the corresponding oxime, nitroso, or nitro compound. The benzylic position (the carbon atom attached to both the phenyl ring and the amine group) is also a potential site of oxidation.

Thermal Degradation: At elevated temperatures, degradation could occur through various pathways, including dealkylation or cleavage of the bond between the phenyl ring and the hexylamine (B90201) moiety.

Photodegradation: Exposure to UV light could provide the energy to break bonds. While the C-F bond is very strong, other bonds within the molecule, such as the C-N or benzylic C-C bonds, could be susceptible to photolytic cleavage.

Hydrolytic Degradation: The compound is expected to be largely stable to hydrolysis across a range of pH values, given the absence of easily hydrolyzable functional groups like esters or amides.

The following table outlines a hypothetical framework for a forced degradation study on this compound.

Stress ConditionTypical Reagents/ParametersPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, HeatGenerally stable, potential for minor degradation at benzylic position
Base Hydrolysis0.1 M NaOH, HeatGenerally stable
Oxidation3-30% H₂O₂, HeatOxidation of amine group, oxidation at benzylic carbon
PhotolyticUV/Vis light exposure (ICH Q1B)Photolytic cleavage of C-N or C-C bonds
ThermalDry heat (e.g., 80-100°C)Dealkylation, fragmentation

Rearrangement Reactions Involving Amine Functionality

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. wiley-vch.de For this compound, a plausible, though not experimentally documented, rearrangement could occur via a carbocation intermediate, characteristic of a Wagner-Meerwein rearrangement. wikipedia.orgyoutube.com

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orgslideshare.net This process is driven by the formation of a more stable carbocation. youtube.com

In the context of this compound, the formation of a carbocation at the benzylic position could be initiated under strongly acidic conditions. Diazotization of the primary amine with nitrous acid (HNO₂) would form a diazonium salt, which could then lose nitrogen gas (N₂) to generate a secondary benzylic carbocation.

Once formed, this carbocation could undergo a wikipedia.orgCurrent time information in Bangalore, IN.-hydride shift from the adjacent carbon of the hexyl chain. This would transform the secondary benzylic carbocation into a more stable tertiary carbocation. Subsequent reaction with a nucleophile, such as water, would lead to the formation of a rearranged alcohol, 2-(2,5-Difluorophenyl)hexan-2-ol. The driving force for this specific rearrangement is the enhanced stability of a tertiary carbocation over a secondary one. youtube.com While this pathway is mechanistically plausible for molecules of this type, specific studies confirming such a rearrangement for this compound are not available in the reviewed scientific literature.

Advanced Computational and Theoretical Investigations of 1 2,5 Difluorophenyl Hexan 1 Amine

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(2,5-difluorophenyl)hexan-1-amine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations would also yield the molecule's total electronic energy, which is a key indicator of its stability.

The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) that provide a good balance between accuracy and computational cost. digitellinc.comnih.gov The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue
C-C (Aromatic)~1.39 Å
C-F~1.35 Å
C-N~1.47 Å
N-H~1.01 Å
C-H (Aliphatic)~1.09 Å
C-C-N Angle~110°
Dihedral Angle (Phenyl-Hexyl)Variable (Conformation-dependent)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. digitellinc.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to influence the energies of these orbitals. digitellinc.com

Table 2: Hypothetical FMO Energy Values for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.5
HOMO-LUMO Gap6.0

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hexyl chain in this compound allows it to adopt numerous conformations, each with a different energy. Understanding this conformational landscape is essential for predicting its behavior.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. nih.gov MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the potential energy surface. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformations at a given temperature. nih.gov For this compound, these simulations would identify low-energy conformers and the energy barriers between them.

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. dntb.gov.uadigitellinc.com

DFT calculations can be used to predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in peak assignment.

IR Spectra: Vibrational frequencies and their intensities can be computed, helping to identify characteristic functional groups. For instance, the C-F and N-H stretching frequencies would be of particular interest. dntb.gov.ua

UV-Vis Spectra: Electronic transitions can be calculated to predict the wavelengths of maximum absorption (λmax), providing information about the electronic structure. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumPredicted FeatureWavenumber/Wavelength/Shift
IRC-F Stretch1200-1250 cm⁻¹
IRN-H Stretch3300-3400 cm⁻¹
¹³C NMRC-F Carbon150-160 ppm
¹H NMRCH-N Proton3.5-4.0 ppm
UV-Visλmax~270 nm

In Silico Modeling for Hypothetical Molecular Interactions (Excluding Clinical Efficacy)

In silico modeling techniques, such as molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein receptor or enzyme. nih.govnih.govnih.gov This involves predicting the preferred binding orientation and affinity of the ligand within the active site of the protein. These studies are crucial for understanding the structural basis of molecular recognition. For this compound, docking studies could explore its potential interactions with various protein targets, identifying key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and π-π stacking that might contribute to binding. nih.govnih.gov

Structure-Activity Relationship (SAR) Hypotheses based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. Computational methods can predict how modifications to a molecule, such as this compound, might enhance its efficacy or other desired properties.

Theoretical Framework:

The core of a computational SAR study involves systematically altering the structure of the lead compound, in this case, this compound, and calculating various molecular descriptors for each new analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these calculated descriptors with hypothetical or experimentally determined biological activity, researchers can formulate SAR hypotheses.

For the this compound scaffold, key areas for computational investigation would include:

The Phenyl Ring: The difluoro substitution pattern is critical. The fluorine atoms are highly electronegative and can significantly alter the electronic properties of the aromatic ring, influencing its interaction with biological targets. numberanalytics.com Computational models would explore the effect of changing the position and number of fluorine substituents. nih.govresearchgate.net

The Amine Group: As a primary amine, this group is a potential hydrogen bond donor and can be protonated at physiological pH, forming ionic interactions. Computational analysis would assess the importance of this group for target binding.

Hypothetical SAR Data:

To illustrate this process, the following table presents a hypothetical SAR for analogs of this compound. The "Relative Activity" is a notional value to demonstrate potential SAR trends.

Compound IDR1 (Phenyl Substitution)R2 (Alkyl Chain)R3 (Amine)Calculated LogPHypothetical Relative Activity
Lead 2,5-Difluoro n-Hexyl -NH2 3.8 1.0
Analog 13,4-Difluoron-Hexyl-NH23.80.7
Analog 22,5-Dichloron-Hexyl-NH24.50.9
Analog 32,5-Difluoron-Pentyl-NH23.30.5
Analog 42,5-DifluoroCyclohexyl-NH24.11.2
Analog 52,5-Difluoron-Hexyl-NHCH34.10.8

From this hypothetical data, one might infer that:

The 2,5-difluoro substitution pattern is optimal compared to a 3,4-difluoro arrangement (Lead vs. Analog 1).

A branched or cyclic alkyl group may be preferred over a linear chain (Analog 4 vs. Lead).

A primary amine is crucial for activity, as methylation reduces it (Lead vs. Analog 5).

Pharmacophore Modeling for Potential Interaction Motifs

Pharmacophore modeling is a powerful computational technique used in drug discovery to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. drugdiscoverypro.comdovepress.com A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov

Methodology and Application:

Given the structure of this compound, a hypothetical ligand-based pharmacophore model can be proposed. This involves identifying the key chemical features and their spatial relationships.

The principal pharmacophoric features of this compound would likely include:

Aromatic Ring (AR): The difluorophenyl group provides a region for potential π-π stacking or other aromatic interactions.

Hydrogen Bond Acceptor (HBA): The two fluorine atoms can act as hydrogen bond acceptors. nih.gov

Hydrogen Bond Donor (HBD): The primary amine group is a strong hydrogen bond donor.

Positive Ionizable (PI): At physiological pH, the amine group will be protonated, allowing for a key ionic interaction.

Hydrophobic (HY): The hexyl chain represents a significant hydrophobic region, likely important for binding within a hydrophobic pocket of a target protein.

Hypothetical Pharmacophore Model:

The table below outlines the features of a potential pharmacophore model for this compound.

FeatureDescriptionLocation on MoleculePotential Interaction
Aromatic Ring (AR)Aromatic centerCentroid of the difluorophenyl ringπ-π stacking, hydrophobic interaction
Hydrogen Bond Acceptor (HBA) 1Atom capable of accepting a hydrogen bondFluorine at position 2Hydrogen bond with a donor group on the receptor
Hydrogen Bond Acceptor (HBA) 2Atom capable of accepting a hydrogen bondFluorine at position 5Hydrogen bond with a donor group on the receptor
Hydrogen Bond Donor (HBD)Atom capable of donating a hydrogen bondNitrogen of the amine groupHydrogen bond with an acceptor group on the receptor
Positive Ionizable (PI)Group that is positively charged at physiological pHNitrogen of the amine groupIonic bond, salt bridge
Hydrophobic (HY)A region of hydrophobicityThe n-hexyl chainVan der Waals forces, hydrophobic interactions

This pharmacophore model serves as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, but may have a different chemical scaffold. tandfonline.comnih.gov This process, known as virtual screening, can identify novel and structurally diverse compounds with a higher probability of being active at the same biological target. researchgate.net

Derivatization and Analog Synthesis from 1 2,5 Difluorophenyl Hexan 1 Amine

Synthesis of Amide and Urea (B33335) Derivatives

The primary amine functionality of 1-(2,5-Difluorophenyl)hexan-1-amine serves as a nucleophilic handle for the synthesis of amide and urea derivatives. These transformations are well-established in organic chemistry and are crucial for creating compounds with altered physicochemical properties.

Amide Synthesis: Amides are typically synthesized from primary amines through reaction with carboxylic acid derivatives. A common and efficient method involves the use of acyl chlorides or acid anhydrides. masterorganicchemistry.com In this process, this compound would react with an acyl chloride in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using a coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate the formation of an amide bond by activating the carboxylic acid. masterorganicchemistry.com This method is particularly useful for sensitive substrates as it proceeds under mild conditions. masterorganicchemistry.com

A representative library of potential amide derivatives can be generated by reacting the parent amine with various acyl chlorides, as illustrated in the table below.

Acyl ChlorideResulting Amide Derivative Structure
Acetyl chlorideN-(1-(2,5-difluorophenyl)hexyl)acetamide
Benzoyl chlorideN-(1-(2,5-difluorophenyl)hexyl)benzamide
Cyclopropanecarbonyl chlorideN-(1-(2,5-difluorophenyl)hexyl)cyclopropanecarboxamide
4-Methoxybenzoyl chlorideN-(1-(2,5-difluorophenyl)hexyl)-4-methoxybenzamide

Urea Synthesis: Urea derivatives can be synthesized from this compound through several established routes. The most direct method is the reaction with an appropriate isocyanate. asianpubs.org This reaction is typically rapid and high-yielding.

For a more controlled or versatile approach, phosgene (B1210022) equivalents such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) are often employed. nih.gov The reaction of the primary amine with CDI, for instance, forms an activated carbamoyl-imidazole intermediate, which then reacts with another amine to yield an unsymmetrical urea. nih.gov Another strategy involves the reaction of a primary amine with a phenyl carbamate (B1207046) in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com

The synthesis of various urea derivatives is a key strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can be critical for target engagement. nih.gov

ReagentResulting Urea Derivative Structure
Phenyl isocyanate1-(1-(2,5-difluorophenyl)hexyl)-3-phenylurea
Methyl isocyanate1-(1-(2,5-difluorophenyl)hexyl)-3-methylurea
N,N'-Carbonyldiimidazole (CDI), then Aniline (B41778)1-(1-(2,5-difluorophenyl)hexyl)-3-phenylurea
Phenyl chloroformate, then Ammonia (B1221849)1-(1-(2,5-difluorophenyl)hexyl)urea

Modifications of the Hexyl Chain and Difluorophenyl Moiety

Beyond derivatization at the amine group, the synthesis of analogues can involve modifications to the carbon skeleton of this compound. These changes can fundamentally alter the size, shape, and flexibility of the molecule.

Hexyl Chain Modifications: The six-carbon alkyl chain offers numerous possibilities for structural variation. Synthetic strategies could target the introduction of:

Branching: Introducing methyl or other alkyl groups along the chain.

Unsaturation: Creating double or triple bonds to impart conformational rigidity.

Cyclization: Incorporating the hexyl chain into a cyclic system, such as a cyclohexane (B81311) ring.

Functionalization: Introducing other functional groups like hydroxyls or ethers.

These modifications typically require multi-step synthetic routes starting from different precursors, for example, using a Grignard reagent derived from a modified hexyl halide in a reaction with 2,5-difluorobenzaldehyde, followed by conversion of the resulting alcohol to the amine.

Difluorophenyl Moiety Modifications: The aromatic ring is another key area for structural modification. While the 2,5-difluoro substitution pattern is defined for the parent compound, analogues could be synthesized with:

Altered Fluorine Positions: Moving the fluorine atoms to other positions on the phenyl ring (e.g., 2,4-difluoro or 3,5-difluoro) would require starting the synthesis with the appropriately substituted benzene (B151609) derivative.

Additional Substituents: Introducing other chemical groups such as methoxy, chloro, or trifluoromethyl onto the phenyl ring.

These changes can significantly impact the electronic properties and metabolic stability of the molecule.

Exploration of Structure-Activity Relationships through Analog Libraries (General Chemical Exploration)

The systematic synthesis of derivatives of this compound, as described in the preceding sections, is the foundation for exploring structure-activity relationships (SAR). By creating a library of analogues with specific, controlled modifications and evaluating their biological activity, researchers can decipher the molecular features that are essential for a desired effect.

For instance, a series of amide and urea derivatives (Section 5.1) could reveal the importance of hydrogen-bonding interactions and the optimal size and nature of the substituent. Similarly, a library of secondary amines (Section 5.2) could probe the steric and electronic requirements of the N-substituent. In studies of other chemical series, such as quinolones and pyrido[2,3-d]pyrimidin-7(8H)-ones, modifications to the aniline ring or other peripheral groups have been shown to significantly influence potency and selectivity. nih.govnih.gov This same principle applies to the exploration of analogues of this compound.

Modifications to the hexyl chain and the difluorophenyl ring (Section 5.3) allow for a broader exploration of the chemical space. Altering the lipophilicity, conformation, and electronic distribution of the molecule can lead to significant changes in its interaction with biological targets. The data gathered from these analog libraries are crucial for designing compounds with improved potency, selectivity, and pharmacokinetic profiles.

Analytical Methodologies for the Characterization and Quantification of 1 2,5 Difluorophenyl Hexan 1 Amine

Chromatographic Separation Techniques for Purity Assessment and Analysis

Chromatography is an indispensable tool for separating 1-(2,5-Difluorophenyl)hexan-1-amine from impurities, starting materials, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust methods for assessing the purity and quantifying the presence of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary method for the analysis of aromatic amines due to its high resolution and sensitivity. For this compound, reversed-phase HPLC is typically the method of choice.

Method development for this compound would involve optimizing several key parameters to achieve a sharp, symmetrical peak with a good retention time, well-separated from any potential impurities. A C18 column is commonly used for the separation of aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a sample mixture. researchgate.nethelsinki.fi

Detection is most commonly achieved using a UV detector, as the difluorophenyl group in the molecule will absorb UV light. The absorption maxima for aromatic compounds typically fall in the range of 205 nm to 275 nm. libretexts.org For enhanced sensitivity and selectivity, especially for trace-level analysis, fluorescence detection can be employed after derivatization of the primary amine group. nih.govnih.gov

Validation of the HPLC method would be performed to ensure its reliability, and would include assessments of linearity, precision, accuracy, and robustness, in line with established analytical guidelines.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines

ParameterTypical Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: These are representative conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Primary amines like this compound can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and adsorption on the column. researchgate.net

To overcome these issues, derivatization is often employed. The primary amine group can be reacted with a suitable agent, such as pentafluorobenzaldehyde, to form a less polar and more volatile imine derivative, which is more amenable to GC analysis. acs.org This also enhances the sensitivity of the analysis, especially when using an electron capture detector (ECD).

In a GC-MS system, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments, allowing for highly specific identification. oup.comnih.gov The choice of carrier gas, typically helium, hydrogen, or nitrogen, can influence the separation efficiency and analysis time. oup.comnih.gov

Table 2: Representative GC-MS Parameters for Amine Analysis (after derivatization)

ParameterTypical Conditions
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 40-450 amu

Note: These parameters are illustrative and would be adapted for the specific derivative of this compound.

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: A proton NMR spectrum would provide information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons on the aromatic ring, the methine proton (CH-NH₂), the various methylene (B1212753) groups (CH₂) in the hexyl chain, and the terminal methyl group (CH₃). The chemical shifts and splitting patterns of the aromatic protons would be characteristic of a 1,2,5-trisubstituted benzene (B151609) ring. researchgate.netnih.gov

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbons attached to the fluorine atoms would exhibit characteristic splitting patterns due to C-F coupling. The chemical shifts of the aromatic carbons would confirm the substitution pattern on the benzene ring. nih.gov

¹⁹F NMR: Given the presence of two fluorine atoms, fluorine-19 NMR would be a highly informative technique. It would show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, and their coupling patterns would provide further confirmation of their positions.

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H 7.0-7.3m (aromatic CH)
~4.0t (CH-NH₂)
1.2-1.8m (aliphatic CH₂)
~0.9t (CH₃)
~1.5br s (NH₂)
¹³C 155-160d (C-F)
115-125m (aromatic CH)
~55s (CH-NH₂)
22-35s (aliphatic CH₂)
~14s (CH₃)
¹⁹F -110 to -125m

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For this compound (molecular weight: 213.27 g/mol ), the molecular ion peak (M+) would be observed at m/z 213. bldpharm.comsigmaaldrich.com As a compound with an odd number of nitrogen atoms, it will have an odd nominal molecular weight, which is consistent with the Nitrogen Rule. libretexts.orgyoutube.com

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. The most common fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the bond adjacent to the carbon bearing the amino group. youtube.comlibretexts.org For this compound, this would involve the loss of the pentyl radical (C₅H₁₁), leading to a prominent fragment ion.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment
213[M]⁺ (Molecular Ion)
142[M - C₅H₁₁]⁺ (Alpha-cleavage)
127[C₆H₃F₂]⁺ (Difluorophenyl fragment)

Note: The relative abundances of these fragments would depend on the ionization conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching of the primary amine group typically appears as two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com C-H stretching from the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration would be expected in the 1000-1250 cm⁻¹ range for an aliphatic amine. libretexts.orgorgchemboulder.com Strong absorptions corresponding to C-F stretching would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound contains a conjugated π-electron system, which will result in characteristic UV absorption. Aromatic compounds typically exhibit a strong absorption band near 205 nm and a less intense, structured band in the 255-275 nm region. libretexts.org The presence of the amino group as a substituent on the phenyl ring system can shift these absorption maxima to longer wavelengths. libretexts.org

Quantitative Analytical Techniques and Derivatization Strategies

The quantitative analysis of this compound, like many other new psychoactive substances, typically employs advanced chromatographic techniques coupled with mass spectrometry. oup.comchromatographyonline.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone methods for the detection and quantification of such compounds in various matrices. nih.govoup.com

Due to the polar nature of the primary amine group in this compound, derivatization is a crucial step, particularly for GC-MS analysis. jfda-online.comresearchgate.net This chemical modification process converts the polar amine into a less polar, more volatile, and more thermally stable derivative. jfda-online.comiu.edu This results in improved chromatographic peak shape, reduced tailing, and enhanced sensitivity. jfda-online.comresearchgate.net For LC-MS/MS analysis, while derivatization is less frequently required for chromatographic purposes, it can be used to improve ionization efficiency and achieve lower detection limits. oup.com

Derivatization Reagents and Conditions for Enhanced Detection

To facilitate the analysis of primary amines like this compound, various derivatization reagents are utilized. The most common approach is acylation, which involves introducing an acyl group to the amine. iu.edu Since this compound possesses a chiral center, chiral derivatizing agents (CDAs) are also essential for enantiomeric separation and identification. registech.comwikipedia.org The use of a CDA converts the enantiomeric pair into diastereomers, which can then be separated and quantified on a standard achiral chromatographic column. researchgate.netwikipedia.org

Common derivatization reagents applicable to primary amines include:

Perfluoroacyl Anhydrides : Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are widely used. jfda-online.comnih.gov They react with the primary amine to form stable, volatile fluoroacyl derivatives. These derivatives are highly responsive to electron capture detection and produce characteristic mass spectra, aiding in identification and quantification. jfda-online.comnih.gov

N-Trifluoroacetyl-l-prolyl chloride (l-TFPC) : This is a widely recognized chiral derivatizing agent for resolving optically active amines by gas chromatography. registech.comaafs.org It reacts with the amine to form diastereomeric amides that can be separated on achiral GC columns, allowing for the determination of enantiomeric ratios. registech.comaafs.orgnih.gov

o-Phthalaldehyde (OPA) : Used in conjunction with a chiral thiol (e.g., N-acetyl-L-cysteine), OPA is a popular reagent for the pre-column derivatization of primary amines for HPLC with fluorescence or mass spectrometric detection. nih.govnih.govresearchgate.net This method creates fluorescent, diastereomeric isoindole derivatives. researchgate.net

The selection of the derivatizing reagent and reaction conditions depends on the analytical technique and the specific requirements of the analysis.

Table 1: Derivatization Reagents for Primary Amines

Derivatizing Reagent Abbreviation Analyte Functional Group Typical Conditions Purpose
Trifluoroacetic Anhydride TFAA Primary Amine Heating with solvent (e.g., ethyl acetate) Increases volatility and thermal stability for GC-MS. jfda-online.comiu.edu
Pentafluoropropionic Anhydride PFPA Primary Amine Heating (e.g., 65°C for 30 min) in a solvent like ethyl acetate. nih.gov Forms stable PFP derivatives for GC-MS analysis. nih.gov
N-Trifluoroacetyl-l-prolyl chloride l-TFPC Chiral Primary Amine Reaction in a suitable solvent like chloroform. registech.com Forms diastereomers for enantiomeric separation by GC-MS. registech.comaafs.org

Validation of Analytical Procedures: Linearity, Accuracy, and Precision

Linearity : This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. nih.gov Linearity is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. researchgate.netmdpi.com For the analysis of phenethylamines by LC-MS, linearity is often established over a range of 1 to 100 µg/mL. maps.org

Accuracy : Accuracy refers to the closeness of the measured value to the true or accepted value. chromforum.org It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking) and analyzed. The percentage of the analyte recovered is calculated. researchgate.net For the analysis of NPS, recovery values are generally expected to be within a range of 80-120%. nih.govmdpi.com

Precision : Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Typically, an RSD of less than 15% is considered acceptable for most applications. chromforum.org

Table 2: Representative Validation Data for Analytically Similar Compounds

Parameter Typical Range/Value Method Analyte Class
Linearity
Concentration Range 1 - 100 µg/mL LC-MS Phenethylamines maps.org
Correlation Coefficient (R²) > 0.99 LC-MS/MS New Psychoactive Substances nih.gov
Accuracy
Recovery 69 - 117% LC-MS/MS New Psychoactive Substances nih.gov
Recovery 82 - 117% LC-FD Primary Amines researchgate.net
Precision
Intra-day RSD < 15% LC-MS Phenethylamines maps.org

The validation of analytical procedures for this compound would follow these established principles to ensure the reliability and accuracy of quantitative results in forensic and research settings. ojp.govtandfonline.com

Mechanistic Investigations of Biological Interactions Excluding in Vivo and Clinical Outcomes

In Vitro Enzyme Activity Modulation Studies

Comprehensive searches of available scientific literature did not yield specific studies on the in vitro enzyme activity modulation by 1-(2,5-Difluorophenyl)hexan-1-amine.

No data from kinetic analyses detailing the potential inhibitory or activating effects of this compound on any enzyme are available in the reviewed literature. Consequently, no kinetic parameters such as Kᵢ (inhibition constant) or Kₘ (Michaelis constant) have been determined for this compound.

There are no published studies that identify specific enzyme targets for this compound. Research into its interaction with enzymes such as the cytochrome P450 family or plasma amine oxidases has not been reported.

Receptor Binding Assays and Ligand-Target Interactions (Cell-Free or Cell-Based Systems)

No specific receptor binding assays or studies on ligand-target interactions for this compound were found in the public domain.

Due to the absence of receptor binding studies, there is no available data on the binding affinity of this compound, such as IC₅₀ (half-maximal inhibitory concentration) or K𝘥 (dissociation constant) values for any receptor.

Antimicrobial Efficacy Against Model Organisms (In Vitro Studies)

No in vitro studies on the antimicrobial efficacy of this compound against any model organisms have been reported in the reviewed scientific literature.

As no antimicrobial studies have been published, the Minimum Inhibitory Concentrations (MICs) for this compound against any bacteria or fungi have not been determined.

No Publicly Available Research Found for this compound on Specified Biological and Molecular Interactions

A comprehensive search for scientific literature detailing the biological and molecular interactions of the chemical compound this compound has yielded no specific research findings within the scope of the requested topics. Investigations into its effects on microorganisms and its direct interactions with biomolecules such as proteins and nucleic acids appear to be absent from publicly accessible research databases and scientific publications.

The inquiry sought to detail the mechanistic investigations of the compound's biological interactions, with a particular focus on its cellular targets or pathways in microorganisms. Additionally, the request aimed to elucidate the molecular basis of its interaction with biomolecules through spectroscopic studies and structural biology techniques like X-ray crystallography or cryo-electron microscopy.

Despite a thorough search, no studies were identified that specifically examined this compound in these contexts. Therefore, information regarding its potential as an antimicrobial agent, its mechanism of action at a cellular level in microorganisms, and the specifics of its binding to biological macromolecules remains unelucidated in the available scientific literature.

Consequently, the generation of a detailed article adhering to the provided outline is not possible due to the absence of foundational research on this particular compound.

Future Directions and Emerging Research Avenues for 1 2,5 Difluorophenyl Hexan 1 Amine

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of fluorinated amines is an area of high interest, and developing environmentally benign methods is a critical future goal. alfa-chemistry.com Traditional synthetic routes can be energy-intensive and may utilize hazardous reagents. Future research for the synthesis of 1-(2,5-difluorophenyl)hexan-1-amine will likely focus on green chemistry principles to improve efficiency and reduce environmental impact.

Key research avenues include:

Catalytic Hydrogenation: One of the most economical and sustainable methods for producing amines involves the catalytic hydrogenation of precursor molecules. alfa-chemistry.com Research could focus on the reduction of a corresponding fluorine-containing nitro compound or oxime using heterogeneous catalysts like Palladium on carbon (Pd/C) under mild conditions. alfa-chemistry.com

Advanced Fluoroamination Reactions: Direct fluoroamination of alkenes presents an ideal strategy for synthesizing fluorinated amines by introducing both fluorine and nitrogen groups in a single step. alfa-chemistry.com Exploring transition-metal catalysis or metal-free hypervalent iodine-promoted methods for the synthesis of β-fluoroamines and related structures could lead to novel pathways. nih.govorganic-chemistry.org

Mechanochemical Methods: Solvent-free mechanochemical synthesis, which involves the manual or mechanical grinding of reagents, offers a rapid and environmentally friendly alternative to traditional solvent-based methods. mdpi.com This approach could be investigated for the final imine reduction step or other key transformations in the synthesis of the target amine.

Aqueous Environment Synthesis: Recent developments in C-H amination reactions conducted in water leverage the hydrophobic effect to facilitate reactions, eliminating the need for toxic organic solvents and potentially hazardous intermediates. rsc.org Adapting such methodologies could represent a significant leap in the sustainable production of fluorinated arylamines.

Use of Benign Reagents: Strategies employing benign C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) are being developed to create valuable fluorinated amine derivatives. acs.orgnih.gov While not a direct synthesis of the target amine, these methods could be used for its subsequent functionalization in a greener manner.

Table 1: Comparison of Potential Green Synthesis Methodologies
MethodologyKey Reagents/CatalystsPotential AdvantagesResearch Focus
Catalytic HydrogenationH₂, Pd/C, PtO₂High atom economy, clean reaction, scalability. alfa-chemistry.comOptimization of catalyst and reaction conditions for difluorophenyl substrates.
Alkene FluoroaminationAgF, Transition-metal catalysts, Hypervalent iodine reagents. alfa-chemistry.comnih.govDirect introduction of C-F and C-N bonds. alfa-chemistry.comDevelopment of stereoselective methods to control the chiral center.
MechanochemistrySolid-state grindingSolvent-free, reduced waste, rapid reaction times. mdpi.comApplication to key bond-forming steps in the synthetic sequence.
Aqueous Synthesis"On water" conditionsElimination of organic solvents, enhanced reaction rates. rsc.orgDesign of water-compatible precursors and reaction pathways.

Integration into Advanced Materials Science Applications (e.g., Organic Electronics, Polymers)

The unique electronic properties conferred by fluorine atoms make organofluorine compounds highly valuable in materials science. nbinno.com The 2,5-difluorophenyl group in this compound can significantly influence electron density, thermal stability, and solubility when incorporated into larger molecular architectures. nbinno.com

Future research in this area could explore:

Organic Electronics: The difluorophenyl moiety is known to impact charge transport properties and energy levels in organic materials. nbinno.com Derivatives of this compound could be synthesized and incorporated as side chains or main-chain components in conductive polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nbinno.com The presence of fluorine can enhance the performance and stability of these devices. mdpi.com

Functional Polymers: The amine group provides a reactive handle to polymerize or graft the molecule onto polymer backbones. The resulting fluorinated polymers could exhibit valuable properties such as hydrophobicity, oleophobicity, and increased chemical resistance, making them suitable for advanced coatings and membranes. nbinno.com

Chiral Materials: As a chiral molecule, enantiomerically pure forms of this compound could be used to create chiral polymers. These materials are of interest for applications in chiral separations, asymmetric catalysis, and chiroptical devices.

Table 2: Potential Applications in Materials Science
Application AreaRole of this compoundAnticipated Property Enhancement
Organic Electronics (OLEDs, OPVs)Building block for conjugated polymers or small molecule semiconductors.Improved charge transport, enhanced thermal and metabolic stability, tailored energy levels. cas.cnnbinno.com
Advanced CoatingsMonomer or additive for fluorinated polymers.Increased hydrophobicity, oleophobicity, and chemical resistance. nbinno.com
Molecular MagnetismPrecursor to organic radical ligands.Fluorine substitution can influence molecular packing and magnetic interactions. mdpi.com

Advanced Computational Modeling for Complex Chemical and Biological Systems

Computational quantum chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. dergipark.org.tremerginginvestigators.org For this compound, advanced computational modeling can offer significant insights.

Future computational studies could focus on:

Conformational Analysis and Property Prediction: Using methods like Density Functional Theory (DFT), the stable conformations of the molecule can be determined. These calculations can also predict key properties such as bond dissociation energies, molecular orbital energies (HOMO/LUMO), and spectroscopic signatures (NMR, IR), which are essential for understanding its reactivity and for spectral assignment. dergipark.org.trnih.gov

Reaction Mechanism Elucidation: Quantum chemical calculations can be employed to model potential synthetic pathways, determine transition state energies, and provide a deeper understanding of reaction mechanisms. acs.org This is particularly valuable for designing more efficient and selective catalytic processes.

Modeling Biological Interactions: If the molecule is explored for biological applications, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can predict its binding affinity and mode of interaction with biological targets like proteins or enzymes. imrpress.commdpi.com The stability of potential metabolites, such as derived nitrenium ions, can also be calculated to estimate genotoxic potential. imrpress.com

Table 3: Applications of Computational Modeling
Computational MethodTarget of InvestigationPredicted Outcomes
Density Functional Theory (DFT)Molecular geometry, electronic structure, reaction pathways.Optimized structure, HOMO/LUMO energies, IR/NMR spectra, transition state energies. nih.govimrpress.com
Ab Initio MethodsBond dissociation energies, stability of reactive intermediates.Accurate energetic data for understanding reactivity and metabolic pathways. imrpress.com
Molecular DockingInteraction with biological macromolecules (e.g., enzymes).Binding poses, affinity scores, identification of key intermolecular interactions. mdpi.com
QSARCorrelation of molecular structure with biological activity.Predictive models for activity based on calculated molecular descriptors. mdpi.com

Exploration of Catalytic Applications and Related Methodologies

While much research focuses on the catalytic synthesis of fluorinated amines, the use of these compounds themselves in catalysis is an emerging area. acs.orgnih.gov The unique electronic properties of the 2,5-difluorophenyl group and the chirality of this compound make it an interesting candidate for applications in asymmetric catalysis.

Future research directions include:

Development of Chiral Ligands: The primary amine can be readily converted into more complex structures, such as Schiff bases, amides, or phosphinamides, which can serve as chiral ligands for transition metal catalysts. The electron-withdrawing nature of the difluorophenyl ring can modulate the electronic properties of the metal center, potentially influencing the catalyst's activity and selectivity in asymmetric reactions like hydrogenations, C-C bond formations, or fluorinations. acs.org

Organocatalysis: Chiral primary amines and their derivatives are known to act as organocatalysts, for example, in promoting aldol or Michael reactions via enamine or iminium ion intermediates. Investigating the potential of this compound as a catalyst or precatalyst in such transformations is a promising avenue. The fluorinated aryl group could influence the stereochemical outcome of these reactions.

Potential as Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. mdpi.com Primary amines are fundamental building blocks in many well-known MCRs.

The utility of this compound as a building block in MCRs could be explored by:

Utilizing Classical MCRs: Systematically investigating its reactivity in established MCRs such as the Ugi, Passerini, and Mannich reactions. This would allow for the rapid generation of diverse libraries of complex molecules containing the 2,5-difluorophenylhexylamine scaffold.

Synthesis of Heterocycles: Many MCRs are used to synthesize heterocyclic compounds, which form the core of numerous pharmaceuticals. mdpi.com Using this fluorinated amine as a component could lead to novel fluorinated heterocycles with potential biological activity. The imines formed from the amine are versatile intermediates for these transformations. mdpi.com

Table 4: Potential Multicomponent Reactions
Reaction NameOther ComponentsPotential Product Class
Ugi ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino amides
Mannich ReactionAldehyde, Enolizable Carbonyl Compoundβ-Amino carbonyl compounds
Pyrrole Synthesisα-Hydroxyketone, OxoacetonitrileN-substituted 3-cyanopyrroles. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.